4-(Chloromethyl)benzamide
Overview
Description
4-(Chloromethyl)benzamide is a chemical compound used in scientific research . It is often used as a building block in various chemical reactions .
Synthesis Analysis
The synthesis of 4-(Chloromethyl)benzamide can be achieved through various methods. One such method involves the reaction of 4-(Chloromethyl)benzoic acid with SO2Cl2 under reflux conditions . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)benzamide can be obtained from various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
4-(Chloromethyl)benzamide can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions, especially when electron-withdrawing groups are present ortho and para to the chlorine .Scientific Research Applications
Antitumor Agent : 4-(Chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide has been investigated for its potential as an antitumor agent. Degradation studies of this compound are important for understanding its stability and behavior as a drug candidate (Santos et al., 2013).
Synthesis of Derivatives : 4-(Chloromethyl)benzamide is used as a precursor in the synthesis of various chemical derivatives. For example, N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) was synthesized and characterized, demonstrating the versatility of 4-(Chloromethyl)benzamide in chemical synthesis (Bachl & Díaz, 2010).
Anti-Tubercular Activity : Novel derivatives of 4-(Chloromethyl)benzamide were synthesized and found to exhibit promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These derivatives also demonstrated non-cytotoxic nature and favorable ADMET properties (Nimbalkar et al., 2018).
Alkaline Phosphatase Inhibitors : Bi-heterocyclic benzamides synthesized from 4-(Chloromethyl)benzamide showed potential as alkaline phosphatase inhibitors. These compounds were evaluated for their inhibitory effects and were found to be effective relative to standard inhibitors (Abbasi et al., 2019).
Nanoemulsion for Antitumor Delivery : A nanoemulsion system was developed for the intravenous administration of 4-(Chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound with potential antitumor activity. This formulation showed reduced genotoxicity and increased tumor uptake in an experimental model (Duarte et al., 2019).
Anticonvulsant Activity : Some para-substituted-N-(2,6-diisopropylphenyl) benzamides, derivatives of 4-(Chloromethyl)benzamide, were synthesized and screened for anticonvulsant activity. One compound, in particular, showed promise as an anticonvulsant with a protective index on the brine shrimp lethality test scale (Afolabi et al., 2012).
Electrophilic Properties : The electrophilic properties of derivatives of 4-(Chloromethyl)benzamide were investigated. For instance, N-(acetoxymethyl)-4-chlorobenzamide, a related compound, showed electrophilic characteristics but was not mutagenic in bacterial assays (Overton et al., 1986).
Safety And Hazards
properties
IUPAC Name |
4-(chloromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVILZFVTUVWJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332508 | |
Record name | 4-(Chloromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)benzamide | |
CAS RN |
84545-14-2 | |
Record name | 4-(Chloromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chloromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.